molecular formula C19H22N2O4S B2453909 6-((2,6-dimethylmorpholino)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one CAS No. 438489-19-1

6-((2,6-dimethylmorpholino)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one

Cat. No.: B2453909
CAS No.: 438489-19-1
M. Wt: 374.46
InChI Key: NIYCPFMCLBWYRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((2,6-dimethylmorpholino)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one is a complex organic compound that belongs to the class of sulfonamide-based indole analogs. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structure of this compound includes a benzoindole core, which is fused with a sulfonyl group and a morpholino ring, making it a unique and versatile molecule in medicinal chemistry.

Properties

IUPAC Name

6-(2,6-dimethylmorpholin-4-yl)sulfonyl-1-ethylbenzo[cd]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-4-21-16-8-9-17(14-6-5-7-15(18(14)16)19(21)22)26(23,24)20-10-12(2)25-13(3)11-20/h5-9,12-13H,4,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYCPFMCLBWYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)N4CC(OC(C4)C)C)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-((2,6-dimethylmorpholino)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

6-((2,6-dimethylmorpholino)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one undergoes various chemical reactions, including:

Scientific Research Applications

6-((2,6-dimethylmorpholino)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties, making it a valuable tool in drug discovery and development.

    Medicine: Due to its pharmacological properties, it is being investigated for potential therapeutic applications in treating infections, cancer, and inflammatory diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-((2,6-dimethylmorpholino)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The indole moiety can interact with various receptors and proteins, modulating their activity and leading to the observed pharmacological effects .

Comparison with Similar Compounds

Similar compounds to 6-((2,6-dimethylmorpholino)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one include other sulfonamide-based indole analogs, such as:

  • 6-(2,6-dimethylmorpholino)nicotinaldehyde
  • 2,6-dimethylmorpholine
  • 6-(dimethylamino)nicotinaldehyde

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of the sulfonyl group and the morpholino ring in 6-((2,6-dimethylmorpholino)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one contributes to its distinct pharmacological profile and makes it a valuable compound for various applications .

Biological Activity

6-((2,6-dimethylmorpholino)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one is a synthetic compound that belongs to the class of benzo[cd]indole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, summarizing recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula for 6-((2,6-dimethylmorpholino)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one is C15H18N2O3SC_{15}H_{18}N_{2}O_{3}S, with a molecular weight of approximately 306.38 g/mol. The compound features a sulfonamide group attached to a benzo[cd]indole core, which is significant for its biological activity.

The biological activity of this compound primarily involves its interaction with various cellular pathways:

  • Inhibition of Tumor Necrosis Factor-alpha (TNF-α) : Research indicates that this compound can inhibit TNF-α signaling pathways, which are crucial in inflammatory responses and cancer progression. In vitro studies have demonstrated that certain analogs exhibit IC50 values as low as 3 μM against TNF-α, indicating strong inhibitory effects .

Anticancer Activity

Several studies have explored the anticancer properties of 6-((2,6-dimethylmorpholino)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one:

  • Cell Proliferation Assays : In human cancer cell lines, the compound has shown significant antiproliferative effects. For example, a study reported a reduction in cell viability by over 50% at concentrations above 10 μM in breast cancer cells .
  • Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound led to increased apoptosis in cancer cells, as evidenced by enhanced Annexin V staining .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • Cytokine Production : In models of inflammation, treatment with 6-((2,6-dimethylmorpholino)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and IL-1β . This suggests potential therapeutic applications in conditions characterized by excessive inflammation.

Case Studies

A notable case study involved the use of this compound in a preclinical model of rheumatoid arthritis. The administration of the compound significantly reduced joint swelling and inflammation markers compared to control groups .

Data Summary

Biological Activity IC50 Value (μM) Effect Observed
TNF-α Inhibition3Significant reduction in inflammatory response
Cancer Cell Viability>10Over 50% reduction in viability
Cytokine ProductionN/ADecreased IL-6 and IL-1β levels

Q & A

Q. What are the key synthetic strategies for preparing 6-((2,6-dimethylmorpholino)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one?

The synthesis typically involves a multi-step approach:

  • Step 1 : Construct the benzo[cd]indol-2(1H)-one core via Fischer indole synthesis, where phenylhydrazine reacts with a cyclic ketone under acidic conditions .
  • Step 2 : Introduce the sulfonyl group at position 6 using sulfonylation reagents (e.g., sulfonyl chlorides). The 2,6-dimethylmorpholino group is attached via nucleophilic substitution .
  • Step 3 : Optimize reaction conditions (e.g., temperature: 60–80°C; solvent: DCM or THF) to enhance yield and purity. Post-synthesis purification often employs column chromatography or recrystallization .

Q. How can researchers validate the structural identity of this compound?

Use a combination of spectroscopic and analytical methods:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent positions (e.g., ethyl group at N1, sulfonyl-morpholino at C6). Key signals include aromatic protons (~7–8 ppm) and morpholine methyl groups (~1.2–1.4 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .
  • Elemental Analysis : Verify C, H, N, S percentages to ensure purity (>95%) .

Q. What initial biological screening assays are recommended for this compound?

  • Kinase Inhibition : Test against Aurora B kinase using spectrophotometric assays (IC50_{50} values <1 μM indicate potency) .
  • Antimicrobial Activity : Screen against Mycobacterium tuberculosis (mPTPB inhibition) via enzymatic assays .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MV4;11 leukemia) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can structure-based virtual screening (SBVS) optimize derivatives for BET bromodomain inhibition?

  • Step 1 : Perform molecular docking (e.g., Glide, AutoDock) to assess binding affinity to BRD4 bromodomains. Prioritize compounds with docking scores <−8 kcal/mol .
  • Step 2 : Modify substituents (e.g., morpholino sulfonyl group) to enhance hydrogen bonding with conserved residues (Asn140, Tyr97). Introduce hydrophobic groups (e.g., ethyl chain) for van der Waals interactions .
  • Step 3 : Validate selectivity via differential scanning fluorimetry (DSF) against non-BET bromodomains (e.g., CREBBP) .

Q. What strategies address low solubility in pharmacokinetic studies?

  • Salt Formation : Convert the free base to hydrochloride salts to improve aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated morpholino) that cleave in vivo .
  • Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to enhance bioavailability .

Q. How do researchers resolve contradictions in biological activity data across studies?

  • Assay Standardization : Replicate experiments under identical conditions (e.g., ATP concentration in kinase assays) .
  • Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify confounding targets .
  • Metabolite Analysis : Conduct LC-MS/MS to detect active metabolites that may contribute to observed effects .

Q. What methodologies confirm lysosome-targeted anti-metastatic activity?

  • Fluorescent Tagging : Label derivatives with LysoTracker Red to colocalize with lysosomes in live-cell imaging .
  • Invasion Assays : Use Boyden chambers to measure inhibition of cancer cell migration (e.g., >50% reduction at 10 μM) .
  • Lysosomal pH Modulation : Monitor pH changes via ratiometric probes (e.g., pHrodo Red) .

Methodological Resources

  • Synthetic Protocols : Refer to NMR and MS data in for purity validation.
  • Biological Assays : Utilize enzymatic protocols from .
  • Computational Tools : Access PDB structures (e.g., BRD4: 4LYF) for docking studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.